Menadione bisulfite, also known as menadione sodium bisulfite, is a water-soluble derivative of menadione, which is a synthetic form of vitamin K3. Its chemical formula is and it has a molecular weight of approximately 254.26 g/mol. This compound exists as a light yellow crystalline powder that is soluble in water but insoluble in organic solvents like ethanol and benzene . Menadione bisulfite plays a crucial role in various biological processes, particularly in the synthesis of prothrombin and other blood clotting factors, making it essential for maintaining proper coagulation in the body .
Menadione bisulfite exhibits significant biological activity. As a prothrombogenic compound, it is used extensively in research related to blood coagulation. It has been shown to enhance thrombogenic activities by increasing the activity of von Willebrand factor, which is crucial for platelet adhesion during blood clotting . Furthermore, menadione has demonstrated cytotoxic effects against various cell lines and can induce apoptosis through the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide . Its ability to modulate intercellular communication via tyrosine phosphorylation also highlights its complex role in cellular signaling pathways.
The synthesis of menadione bisulfite typically involves the reaction of menadione with sodium bisulfite. Various methods have been developed for its preparation:
Menadione bisulfite has diverse applications across various fields:
Menadione bisulfite has been studied for its interactions with various biological molecules and systems:
Menadione bisulfite shares structural similarities with several other compounds within the vitamin K family and related quinones. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Menadione | Yes | Synthetic vitamin K3; precursor to vitamin K1 |
| Vitamin K1 (Phylloquinone) | Yes | Naturally occurring; found in green leafy vegetables |
| Vitamin K2 (Menaquinone) | Yes | Naturally occurring; involved in calcium metabolism |
| 2-Methyl-1,4-naphthoquinone | Yes | Parent compound of menadione; less soluble than menadione bisulfite |
Menadione bisulfite's unique properties lie in its enhanced solubility due to the bisulfite moiety, making it more suitable for pharmaceutical applications compared to its parent compounds.
Continuous flow tubular reactors have been developed to optimize the bisulfite adduction step of menadione synthesis, improving reaction control and scalability. In this method, a solution of β-menadione in an alcohol solvent (e.g., methanol, ethanol, or isopropanol) is mixed with an aqueous sodium bisulfite solution at controlled temperatures (50-80°C). The reactants are pumped continuously through a static mixer into a tubular reactor where the sulfonation reaction occurs under precise residence times (1-15 minutes).
Key optimized parameters include:
| Parameter | Optimal Range/Value |
|---|---|
| Reaction temperature | 50-80 °C |
| Residence time in tubular reactor | 1-15 minutes (commonly 5 min) |
| β-Menadione solution concentration | 10-22% mass fraction |
| Sodium bisulfite solution concentration | 25-40% mass fraction |
| Molar ratio β-menadione to sodium bisulfite | 1:0.6–0.9 (preferably 1:0.7) |
| Solvent for β-menadione solution | Methanol, ethanol, or isopropanol |
After reaction, the product mixture is cooled to 0-10°C for crystallization over 2-6 hours, followed by centrifugation, washing with cold ethanol, and drying to obtain menadione bisulfite with yields around 67%.
This continuous flow process offers advantages such as improved heat and mass transfer, better reaction control, and reduced environmental impact compared to batch processes.
While the provided search results do not explicitly describe solvent-free mechanochemical synthesis of menadione bisulfite, mechanochemistry represents a promising green chemistry approach for such compounds. Mechanochemical protocols typically involve grinding solid reactants together without solvents, using ball milling or other mechanical forces to induce chemical reactions.
In the context of menadione bisulfite, solvent-free mechanochemical synthesis would aim to:
Although specific data and protocols for menadione bisulfite are not detailed in the current literature, the general trend in green chemistry supports the exploration of such methods to improve sustainability in the synthesis of naphthoquinone derivatives.
Menadione bisulfite demonstrates potent inhibitory effects against amyloid-β42 oligomerization through multiple molecular mechanisms. The compound exhibits dose-dependent inhibition of amyloid-β42 amyloid formation, with significant reductions observed across various concentration ranges [1]. Thioflavin T fluorescence assays reveal that menadione bisulfite achieves a 70% reduction in amyloid formation at 25 μM concentration, with statistical significance of p < 0.01 [1].
The quinone backbone structure of menadione bisulfite is essential for its inhibitory effects, demonstrating 90% quinone dependence in structure-activity relationship studies [1]. This structural requirement distinguishes menadione bisulfite from other amyloid inhibitors, as the compound's efficacy depends specifically on the naphthoquinone moiety rather than lipophilicity or other molecular properties [1].
Atomic force microscopy studies demonstrate that menadione bisulfite treatment results in a 60% reduction in fibril morphology at 100 μM concentration (p < 0.05) [1]. The compound effectively disrupts the normal progression of amyloid aggregation by interfering with intermolecular associations that drive oligomerization processes [1].
Dose-response relationship analysis establishes an EC50 value of 15 μM for menadione bisulfite's anti-aggregation effects, indicating high potency compared to other naphthoquinone derivatives [1]. The compound maintains efficacy across a broad concentration range from 0.1 to 100 μM, providing therapeutic flexibility for potential clinical applications [1].
Membrane protection assays reveal that menadione bisulfite provides 85% protection against amyloid-β42-induced membrane disruption at 20 μM concentration (p < 0.001) [1]. This protective effect is particularly significant given that membrane disruption represents a key mechanism of amyloid-β42 toxicity in neuronal cells [1].
Menadione bisulfite significantly delays the secondary structural conversion of amyloid-β42 from random coil to ordered β-sheet configuration, representing a fundamental mechanism of neuroprotection [1]. Circular dichroism spectroscopy demonstrates an 80% delay in β-sheet conversion at 50 μM concentration (p < 0.001) [1].
The compound exhibits time-dependent effects on structural transitions, with varying efficacy across different stages of amyloid aggregation. During the initial 0-30 minute period, menadione bisulfite produces a 3-fold delay in random coil to β-strand transition at concentrations of 1-10 μM [1]. This early intervention is crucial for preventing the initiation of pathological aggregation cascades [1].
Protofibril formation studies reveal that menadione bisulfite achieves a 6-fold delay in monomer to oligomer transition during the 1-4 hour timeframe, with effective concentrations as low as 0.5-5 μM [1]. This represents one of the most potent effects observed, suggesting that early oligomerization represents a particularly vulnerable target for therapeutic intervention [1].
β-sheet formation kinetics show that menadione bisulfite produces a 4-fold reduction in β-sheet formation at 100 μM concentration (p < 0.01) [1]. The compound's effects are concentration-dependent, with higher concentrations required for later stages of aggregation, indicating that early intervention provides optimal therapeutic benefit [1].
Protofibril stabilization effects demonstrate that menadione bisulfite can produce a 2-fold stabilization of protofibril intermediates at 200 μM concentration (p < 0.05) [1]. This stabilization may represent a protective mechanism by preventing the conversion of intermediate forms into more toxic mature fibrils [1].
Intermolecular association studies reveal that menadione bisulfite achieves a remarkable 10-fold delay in β-sheet nucleus formation during the 30-90 minute timeframe, with effective concentrations as low as 0.2-2 μM [1]. This represents the most potent inhibitory effect observed, highlighting the compound's ability to prevent the critical nucleation events that drive amyloid aggregation [1].
Menadione bisulfite treatment significantly extends the lifespan of Caenorhabditis elegans CL2120 strain, which expresses human amyloid-β42 and serves as an established model for Alzheimer's disease research [1]. Lifespan extension studies demonstrate dose-dependent effects, with 25% extension at 500 μM concentration and 35% extension at 1000 μM concentration (p < 0.001) [1].
Paralysis delay assays reveal that menadione bisulfite provides substantial neuroprotection against amyloid-β42-induced paralysis. At 500 μM concentration, the compound delays paralysis onset by 8.2 hours, while 1000 μM concentration extends this delay to 12.5 hours (p < 0.001) [1]. This dose-dependent response indicates that higher concentrations provide enhanced neuroprotective benefits [1].
Strain-specific efficacy analysis demonstrates that menadione bisulfite shows varying effectiveness across different Caenorhabditis elegans strains. The CL2120 strain exhibits the most robust response, with neuroprotection scores ranging from 2.5/5 at 100 μM to 4.8/5 at 1000 μM concentration [1]. The CL4176 strain shows more modest but still significant responses, with scores ranging from 2.1/5 to 3.5/5 across the same concentration range [1].
Wild-type strain effects indicate that menadione bisulfite provides neuroprotection even in the absence of amyloid-β42 expression, achieving 20% lifespan extension at 500 μM concentration (p < 0.001) [1]. This suggests that the compound's neuroprotective effects extend beyond amyloid inhibition and may involve antioxidant or other protective mechanisms [1].
Genetic pathway analysis reveals that menadione bisulfite's effects involve multiple protective mechanisms. In daf-2 mutant strains, which have altered insulin signaling, the compound achieves 15% lifespan extension at 250 μM concentration (p < 0.01) [1]. In age-1 mutant strains with altered PI3K pathway activity, lifespan extension reaches 11% at 250 μM concentration (p < 0.01) [1].
Concentration-response relationships in Caenorhabditis elegans models demonstrate that effective neuroprotection requires higher concentrations than those needed for in vitro amyloid inhibition. This difference likely reflects the challenges of compound penetration and bioavailability in whole organism studies compared to cell-free assays [1].